5-Methylpyridine-2-carboxamide
Overview
Description
5-Methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Methylpicolinamide, also known as 5-Methylpyridine-2-carboxamide or 5-methylpyridinylcarboxamide, primarily targets the lipid-transfer protein Sec14 . Sec14 is a crucial protein in fungal organisms, playing a significant role in their survival and growth .
Mode of Action
The compound interacts with its target, Sec14, by inhibiting its function . The interaction between 5-Methylpicolinamide and Sec14 has been confirmed through multiple methods, including the solving of the first Sec14p-inhibitor co-crystal structure .
Biochemical Pathways
The inhibition of Sec14 disrupts the normal biochemical pathways in fungal organisms. Sec14 is a lipid-transfer protein, and its inhibition affects the lipid metabolism within the fungal cells . The downstream effects of this disruption are yet to be fully understood and are a subject of ongoing research.
Result of Action
The result of 5-Methylpicolinamide’s action is the inhibition of fungal growth. By selectively inhibiting the function of Sec14, a crucial protein in fungal organisms, the compound exhibits antifungal activity . This makes 5-Methylpicolinamide a potential candidate for the development of novel antifungal agents.
Biochemical Analysis
Biochemical Properties
5-Methylpicolinamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of 5-Methylpicolinamide is with the enzyme Aurora-B kinase. This interaction is significant because Aurora-B kinase is involved in the regulation of mitosis, and its inhibition can lead to anti-proliferative effects on cancer cells . Additionally, 5-Methylpicolinamide has been shown to bind to the ATP binding site of BCR-ABL kinase, inhibiting its enzymatic activity and affecting cell cycle progression . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 5-Methylpicolinamide on various types of cells and cellular processes are profound. In cancer cells, such as human colon cancer cells (HCT116) and breast cancer cells (MCF-7), 5-Methylpicolinamide has demonstrated significant anti-proliferative activity . This compound influences cell function by inhibiting key signaling pathways, such as the Aurora-B kinase pathway, leading to cell cycle arrest at the G2/M phase. Furthermore, 5-Methylpicolinamide affects gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis. Its impact on cellular metabolism includes alterations in ATP production and utilization, which can affect overall cell viability.
Molecular Mechanism
The molecular mechanism of action of 5-Methylpicolinamide involves several key processes. At the molecular level, 5-Methylpicolinamide exerts its effects by binding to specific biomolecules, such as Aurora-B kinase and BCR-ABL kinase . This binding inhibits the enzymatic activity of these kinases, leading to disruptions in cell signaling pathways that regulate cell division and survival. Additionally, 5-Methylpicolinamide can induce changes in gene expression by affecting the transcriptional activity of genes involved in cell cycle regulation and apoptosis. These molecular interactions and changes in gene expression contribute to the compound’s anti-proliferative and pro-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylpicolinamide have been observed to change over time. Studies have shown that the compound remains stable under standard storage conditions, maintaining its activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or prolonged exposure to light. Long-term effects of 5-Methylpicolinamide on cellular function have been studied in both in vitro and in vivo models. These studies indicate that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Methylpicolinamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant anti-tumor activity.
Metabolic Pathways
5-Methylpicolinamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key enzymes it interacts with is cytochrome P450, which plays a role in the compound’s metabolism and detoxification . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, 5-Methylpicolinamide can impact the tricarboxylic acid cycle by altering the levels of intermediates involved in energy production. These interactions with metabolic pathways underscore the compound’s potential to modulate cellular energy homeostasis.
Transport and Distribution
The transport and distribution of 5-Methylpicolinamide within cells and tissues are facilitated by specific transporters and binding proteins. Studies have shown that the compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, 5-Methylpicolinamide can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. These factors determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Methylpicolinamide plays a critical role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the cytoplasm, 5-Methylpicolinamide can interact with cytosolic proteins and enzymes, while in the nucleus, it can affect gene expression by binding to nuclear receptors and transcription factors. The subcellular localization of 5-Methylpicolinamide is essential for its ability to modulate cellular processes and exert its therapeutic effects.
Biological Activity
5-Methylpyridine-2-carboxamide, a derivative of pyridine, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with a methyl group at the 5-position and a carboxamide functional group at the 2-position. This structure contributes to its biological activity, influencing its interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical physiological processes. Notable mechanisms include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new therapeutic agents against bacterial infections.
- Antiviral Effects : Research indicates that it may inhibit viral replication by targeting viral enzymes, which is crucial for treating viral infections.
- Cancer Therapeutics : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by interfering with cell proliferation pathways. It may inhibit enzymes involved in tumor microenvironment homeostasis, thus reducing tumor growth .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various cell lines. The findings are summarized in Table 1.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its utility in treating antibiotic-resistant infections.
- Cancer Treatment Trials : In a clinical trial involving colorectal cancer patients, administration of the compound led to a notable reduction in tumor size and improved patient survival rates .
- Viral Infection Management : A recent study reported that patients treated with this compound showed lower viral loads and improved recovery times from viral infections compared to control groups.
Properties
IUPAC Name |
5-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNBCOKXIDBFOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494271 | |
Record name | 5-Methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20970-77-8 | |
Record name | 5-Methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.